thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate
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Overview
Description
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Carbamodithioate: The carbamodithioate moiety can be introduced by reacting the thiophene derivative with N-methyl-N-[(4-chlorophenyl)methyl]amine in the presence of carbon disulfide and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-carbaldehyde share the thiophene ring structure and exhibit similar chemical properties.
Carbamodithioates: Compounds such as N-methyl-N-phenylcarbamodithioate have similar functional groups and exhibit comparable reactivity.
Uniqueness
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate is unique due to the combination of the thiophene ring and the carbamodithioate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5459-96-1 |
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Molecular Formula |
C14H14ClNS3 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate |
InChI |
InChI=1S/C14H14ClNS3/c1-16(9-11-4-6-12(15)7-5-11)14(17)19-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3 |
InChI Key |
GEJOWBAKMWCQHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=S)SCC2=CC=CS2 |
Origin of Product |
United States |
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